Cholesteryl Linoleate-d11

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

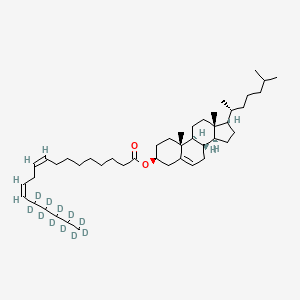

Structure

2D Structure

Eigenschaften

Molekularformel |

C45H76O2 |

|---|---|

Molekulargewicht |

660.1 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-14,14,15,15,16,16,17,17,18,18,18-undecadeuteriooctadeca-9,12-dienoate |

InChI |

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i1D3,7D2,8D2,9D2,10D2 |

InChI-Schlüssel |

NAACPBBQTFFYQB-QEZOUDLJSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cholesteryl Linoleate-d11: A Technical Guide for Researchers

An In-depth Reference for the Use of Cholesteryl Linoleate-d11 in Quantitative Mass Spectrometry

This compound is a deuterated analog of cholesteryl linoleate (B1235992), a prominent cholesteryl ester found in lipoproteins and atherosclerotic lesions. Its primary application in research is as an internal standard for the precise quantification of its non-labeled counterpart, cholesteryl linoleate, in various biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of eleven deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties, which is crucial for accurate quantification.

Core Properties and Data

The utility of this compound as an internal standard is grounded in its well-defined physical and chemical characteristics. These properties ensure its co-elution and co-ionization with the target analyte, thereby correcting for variations during sample preparation and analysis.

| Property | Value |

| Synonyms | 18:2(9Z,12Z)-d11 CE, CE(18:2)-d11, Cholesterol Linoleate-d11 |

| Molecular Formula | C45H65D11O2 |

| Formula Weight | 660.20 |

| Purity | ≥99% deuterated forms (d1-d11) |

| Physical Appearance | Powder |

| Storage Temperature | -20°C |

| Solubility | Soluble in chloroform (B151607) |

| Primary Application | Internal standard for GC-MS and LC-MS analysis |

Experimental Protocols

The accurate quantification of cholesteryl linoleate using this compound as an internal standard involves several critical steps, from sample preparation to data acquisition. The following sections detail established methodologies for lipid extraction and subsequent LC-MS/MS analysis.

Lipid Extraction from Biological Samples

A robust lipid extraction method is fundamental to achieving reliable results. The choice of method can depend on the biological matrix.

1. Modified Folch Method for Cells and Tissues:

This method is widely used for the comprehensive extraction of lipids from cellular and tissue samples.

-

Sample Homogenization: Tissues are first weighed and homogenized in a suitable buffer, such as cold sterile Dulbecco's Phosphate-Buffered Saline (DPBS). Cell pellets are resuspended in cold DPBS.

-

Internal Standard Spiking: A known amount of this compound, dissolved in an appropriate solvent, is added to the homogenate at the beginning of the extraction process to account for any sample loss during preparation.

-

Solvent Extraction: A mixture of chloroform and methanol (B129727) (typically in a 2:1 v/v ratio) is added to the sample. The mixture is vortexed vigorously and incubated to ensure complete lipid extraction.

-

Phase Separation: Water or a saline solution is added to induce phase separation. The mixture is then centrifuged to pellet any solid debris and clearly separate the aqueous and organic layers.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS analysis, such as a chloroform:methanol mixture (e.g., 2:1 v/v).[1]

2. Matyash Method (Methyl-tert-butyl ether - MTBE) for Plasma:

This method offers a less toxic alternative to chloroform and results in a lipid-containing upper phase, which can be easier to handle.

-

Sample Preparation: A small volume of plasma (e.g., 10 µL) is mixed with cold methanol containing a mixture of internal standards, including this compound.[2]

-

MTBE Addition: Cold MTBE is added, and the mixture is vortexed and shaken to ensure thorough mixing.[2]

-

Phase Separation: Phase separation is induced by the addition of water, followed by centrifugation.[2]

-

Lipid Collection: The upper organic phase is collected.[2]

-

Drying and Reconstitution: The solvent is evaporated, and the lipid extract is reconstituted in a solvent mixture compatible with the LC-MS system (e.g., methanol/toluene 9:1 v/v).[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Following extraction, the lipid samples are analyzed by LC-MS/MS. The chromatographic separation and mass spectrometric detection parameters are optimized for cholesteryl esters.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used for the separation of cholesteryl esters.[1][3]

-

Mobile Phases: The mobile phases typically consist of a mixture of water, methanol, and isopropanol, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[1][3]

-

Gradient Elution: A gradient elution is employed, starting with a lower percentage of the stronger organic mobile phase (B) and gradually increasing to elute the hydrophobic cholesteryl esters.[1][3]

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.[1][3]

-

Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.[1]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is a common method for analyzing cholesteryl esters, which typically form ammonium adducts ([M+NH4]+).[3]

-

Fragmentation: In tandem mass spectrometry (MS/MS), cholesteryl esters produce a characteristic fragment ion at m/z 369 upon collision-induced dissociation, corresponding to the neutral loss of the fatty acid chain. This transition is highly specific and is used for quantification.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, where the mass spectrometer is set to monitor the specific precursor-to-product ion transition for both the analyte (cholesteryl linoleate) and the internal standard (this compound).

-

Workflow and Signaling Pathway Visualizations

To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Workflow for quantification of cholesteryl linoleate using a deuterated internal standard.

Caption: MS/MS fragmentation of cholesteryl linoleate and its deuterated internal standard.

References

Physical properties of Cholesteryl Linoleate-d11

An In-Depth Technical Guide to the Physical Properties of Cholesteryl Linoleate-d11

Introduction

This compound is the deuterated form of Cholesteryl Linoleate, a prominent cholesteryl ester found in low-density lipoproteins (LDL) and atherosclerotic lesions.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the precise quantification of its non-deuterated counterpart in various biological samples using mass spectrometry-based techniques like GC-MS and LC-MS.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, along with the experimental protocols utilized for their determination, to support researchers, scientists, and drug development professionals in their analytical and metabolic studies.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C45H65D11O2[1][2][3] |

| Molecular Weight | 660.15 g/mol [1][3] |

| Appearance | Waxy crystal[4] |

| Purity | ≥99% deuterated forms (d1-d11)[2] |

| Solubility | Soluble in chloroform (B151607) (approx. 10 mg/ml) and methyl acetate (B1210297) (1 mg/ml)[2] |

| Storage Conditions | -20°C[4] |

| Stability | ≥4 years (when stored properly)[4] |

Experimental Protocols

The characterization of this compound involves several standard analytical techniques to ascertain its identity, purity, and concentration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A common method to assess the purity of this compound is through HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Mobile Phase: A suitable solvent system, such as a mixture of isopropanol (B130326) and n-heptane, is employed to achieve separation on a normal-phase column.

-

Detection: The eluent is monitored at a specific wavelength, for instance, 205 nm, where the ester bond exhibits absorbance.

-

Procedure:

-

A standard solution of this compound is prepared in a solvent in which it is freely soluble, such as chloroform.

-

The solution is injected into the HPLC system.

-

The retention time and peak area are recorded.

-

Purity is calculated by comparing the area of the main peak to the total area of all observed peaks. A purity of 99.5% has been reported using this method.[6]

-

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC) or liquid chromatograph (LC), is used.

-

Ionization: A soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is typically used to minimize fragmentation and preserve the molecular ion.

-

Procedure:

-

A dilute solution of the compound is introduced into the mass spectrometer.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The observed molecular ion peak should correspond to the calculated molecular weight of the deuterated compound (660.15 g/mol ).[1][3] For example, an ammoniated adduct [M+NH4]+ would be observed at m/z 677.7.[6]

-

Solubility Assessment

The solubility of this compound is determined by standard laboratory procedures.

-

Procedure:

-

A known amount of this compound is added to a specific volume of the solvent of interest (e.g., chloroform, methyl acetate).

-

The mixture is vortexed or sonicated to facilitate dissolution.

-

The solution is visually inspected for any undissolved material.

-

If the compound dissolves completely, the concentration is noted as its solubility in that solvent. For instance, Cholesteryl Linoleate yields a clear, colorless solution in chloroform at a concentration of 100 mg/ml.

-

Experimental Workflow and Applications

This compound is primarily used as an internal standard in quantitative mass spectrometry workflows to measure the levels of endogenous Cholesteryl Linoleate in biological matrices.

Caption: Workflow for the quantification of Cholesteryl Linoleate using this compound.

Cholesteryl Linoleate is a pro-atherogenic cholesterol ester, and its levels are often elevated in atherosclerotic lesions.[2] The accurate measurement of this lipid is crucial for research into cardiovascular diseases.

Caption: Role of Cholesteryl Linoleate in Atherosclerosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 604-33-1 CAS MSDS (Cholesteryl linoleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Cholesteryl Linoleate-d11 chemical structure and synthesis

An In-depth Technical Guide to Cholesteryl Linoleate-d11

Introduction

This compound is the deuterium-labeled form of cholesteryl linoleate (B1235992), a major cholesteryl ester found in low-density lipoproteins (LDL) and atherosclerotic lesions.[1] Due to its isotopic labeling, it serves as an invaluable internal standard for the precise quantification of its non-labeled counterpart in complex biological matrices using mass spectrometry-based techniques like GC-MS or LC-MS.[2] This guide provides a detailed overview of its chemical structure, a plausible synthesis protocol, and relevant quantitative data.

Chemical Structure and Properties

This compound has the molecular formula C45H65D11O2.[2][3] The deuterium (B1214612) atoms are specifically located on the linoleate moiety of the molecule.[3] The systematic name is cholest-5-en-3β-ol, 3-[(9Z,12Z)-9,12-octadecadienoate-14,14,15,15,16,16,17,17,18,18,18-d11].[3]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C45H65D11O2 | [2][3] |

| Formula Weight | 660.20 g/mol | [2][3] |

| Purity (Deuterated Forms) | ≥99% (d1-d11) | [2][3] |

| Purity (HPLC) | 99.5% | [3] |

Chemical Structure Diagram

Caption: A simplified representation of this compound, highlighting the cholesterol and deuterated linoleate moieties linked by an ester bond.

Synthesis of this compound

A common and effective method for synthesizing cholesteryl esters is through the esterification of cholesterol with the corresponding fatty acid. For this compound, this involves the reaction of cholesterol with Linoleic Acid-d11. A carbodiimide-mediated coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC), is often employed to facilitate this reaction.[4]

Proposed Experimental Protocol: EDC-Mediated Esterification

-

Reactant Preparation:

-

Dissolve cholesterol (1 equivalent) and Linoleic Acid-d11 (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or chloroform) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

-

-

Reaction Initiation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of EDC (1.2 equivalents) in the same anhydrous solvent to the reaction mixture with continuous stirring.

-

-

Reaction Progression:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the pure product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

-

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound via EDC-mediated esterification.

Alternative Labeling Strategy

It is noteworthy that alternative isotopic labeling strategies exist for cholesteryl esters. For instance, a synthesis for (2β,3α,6-²H₃)cholesteryl linoleate has been reported where the deuterium atoms are incorporated into the steroid ring of cholesterol instead of the fatty acid chain.[4] This method involves a multi-step process including epoxide opening with a deuterated reducing agent, oxidation, and another reduction with a deuterated borohydride, followed by esterification with non-labeled linoleic acid.[4] The choice of labeling strategy depends on the specific requirements of the analytical method, such as the expected fragmentation patterns in mass spectrometry.

Conclusion

This compound is a critical tool for researchers in the fields of lipidomics and cardiovascular disease. Its well-defined chemical structure and the availability of synthetic routes, such as the proposed EDC-mediated esterification, enable its use as a reliable internal standard. The detailed information provided in this guide serves as a valuable resource for scientists and professionals in drug development and related research areas.

References

The Biological Significance of Deuterated Lipid Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the profound biological significance of deuterated lipid standards, providing a comprehensive overview of their application in cutting-edge research and pharmaceutical development. The unique physicochemical properties of deuterated lipids, stemming from the kinetic isotope effect, have established them as indispensable tools for accurate quantification in lipidomics, elucidation of complex metabolic pathways, and the design of next-generation therapeutics with enhanced pharmacokinetic profiles. This document outlines the core principles of their utility, presents detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways.

Core Principles and Applications

Deuterated lipid standards are lipid molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This subtle alteration in mass imparts significant analytical and biological advantages without drastically changing the molecule's overall chemical behavior.

Quantitative Lipidomics

In the field of lipidomics, which seeks to comprehensively identify and quantify the entire spectrum of lipids in a biological system, deuterated lipids serve as ideal internal standards for mass spectrometry (MS)-based analyses.[1][2] The co-elution of a known concentration of a deuterated standard with its endogenous, non-deuterated counterpart allows for precise and accurate quantification by correcting for variations in sample extraction, ionization efficiency, and instrument response.[3] This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative bioanalysis.[4]

Elucidating Lipid Metabolism and Turnover

The administration of deuterated precursors, such as deuterated water (D₂O) or deuterated fatty acids, enables the in vivo tracking of lipid metabolism.[5][6] As these precursors are incorporated into newly synthesized lipids, the rate of deuterium enrichment in various lipid species can be measured over time. This provides a dynamic view of lipid biosynthesis, transport, and turnover in different tissues and disease states.[2][7] This technique has been instrumental in understanding conditions like non-alcoholic fatty liver disease (NAFLD) by measuring de novo lipogenesis (DNL).[8][9]

Drug Development and Pharmacokinetics

The substitution of hydrogen with deuterium at specific sites in a lipid-based drug molecule can significantly alter its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[10] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable safety profile due to altered metabolite formation.[11] Deutetrabenazine is a prime example of a successful deuterated drug where this principle was applied to improve its pharmacokinetic properties.[11]

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies utilizing deuterated lipid standards, highlighting their impact on understanding lipid dynamics and improving drug efficacy.

Lipid Turnover Rates in Mouse Organs

This table presents the deuterium uptake for various lipid classes in different organs of mice after the administration of D₂O, providing insights into the relative rates of lipid synthesis and turnover.

| Lipid Class | Liver (% Deuterium Uptake) | Plasma (% Deuterium Uptake) | Lung (% Deuterium Uptake) | Brain (% Deuterium Uptake) | Heart (% Deuterium Uptake) |

| Phosphatidylcholine (PC) | High | High | High | Low | Low |

| Phosphatidylethanolamine (PE) | High | High | High | Low | Low |

| Triglyceride (TAG) | High | High | High | Low | Low |

| Phosphatidylglycerol (PG) | High | High | Very High | Low | Low |

Data synthesized from a study by Kostyukevich et al. (2023) where mice were administered 100% D₂O for 4 days. The level of deuterium uptake is a proxy for the turnover rate.[2][7]

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs

This table showcases the impact of deuteration on the pharmacokinetic profiles of various drug molecules.

| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change |

| Tetrabenazine | Cmax (ng/mL) | 61.6 | 74.6 | ~1.2x |

| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1x | |

| t1/2 (hours) | 4.8 | 8.6 | ~1.8x | |

| Chalcone Derivative (Projected) | Bioavailability | Lower | Higher | - |

| Systemic Clearance | Higher | Lower | - | |

| Elimination Half-life (t½) | Shorter | Longer | - | |

| Pent-1-en-3-ol (Projected) | In Vitro Half-life (t½) | Shorter | Longer | - |

| Intrinsic Clearance (CLint) | Higher | Lower | - |

Tetrabenazine data synthesized from a study by Stamler et al. (2013).[12] Chalcone and Pent-1-en-3-ol data are projected based on the established principles of the kinetic isotope effect.[1][13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterated lipid standards. The following are representative protocols for key experiments.

In Vivo Metabolic Labeling with Deuterated Water (D₂O) for Lipid Turnover Analysis

Objective: To measure the rate of de novo synthesis of lipids in a specific tissue.

Materials:

-

Deuterated water (99.8 atom % D)

-

Animal model (e.g., C57BL/6 mice)

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue harvesting tools

-

Liquid nitrogen

-

Homogenizer

-

Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

-

Internal standards (deuterated lipids for specific lipid classes)

-

LC-MS/MS system

Procedure:

-

D₂O Administration: Administer a bolus of D₂O to the animals via intraperitoneal injection to achieve a target body water enrichment of 2-5%. Maintain this enrichment by providing drinking water containing a specific percentage of D₂O.

-

Time Course and Sample Collection: At various time points (e.g., 0, 1, 3, 7, 14 days), collect blood samples and harvest tissues of interest. Immediately freeze tissues in liquid nitrogen and store at -80°C.

-

Lipid Extraction:

-

Homogenize the tissue in a chloroform:methanol (B129727) (2:1, v/v) solution.

-

Spike the homogenate with a known amount of a deuterated internal standard mixture.

-

Perform a Folch extraction to separate the lipid-containing organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

-

Sample Preparation for MS:

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

-

For analysis of fatty acids, perform saponification to release them from complex lipids, followed by derivatization.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Monitor the mass isotopologue distribution of the lipids of interest to determine the extent of deuterium incorporation.

-

-

Data Analysis:

-

Calculate the fractional synthesis rate (FSR) of each lipid species based on the rate of deuterium incorporation over time, corrected for the body water enrichment.

-

Quantitative Lipidomics of Cultured Cells Using Deuterated Internal Standards

Objective: To accurately quantify the absolute amount of specific lipids in a cell culture sample.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Deuterated internal standard mixture (containing standards for each lipid class to be quantified)

-

LC-MS/MS system

Procedure:

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Scrape the cells in PBS and transfer to a glass tube.

-

Centrifuge to pellet the cells and discard the supernatant.

-

-

Lipid Extraction:

-

Resuspend the cell pellet in a known volume of PBS.

-

Add a precise amount of the deuterated internal standard mixture to the cell suspension.

-

Add chloroform and methanol to the suspension for a final ratio of 2:1:0.8 (chloroform:methanol:water, v/v/v).

-

Vortex thoroughly and centrifuge to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Sample Preparation for MS:

-

Dry the collected organic phase under nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Develop specific MRM transitions for both the endogenous lipids and their corresponding deuterated internal standards.

-

-

Data Analysis:

-

Generate a calibration curve for each lipid class using a series of known concentrations of non-deuterated standards spiked with the same amount of deuterated internal standard.

-

Calculate the concentration of each endogenous lipid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows where deuterated lipid standards are of significant importance.

Eicosanoid Signaling Pathway

Caption: Eicosanoid signaling pathway initiated by the release of arachidonic acid.

Sphingolipid Metabolism

Caption: Key steps in the de novo synthesis pathway of sphingolipids.

Quantitative Lipidomics Workflow

Caption: A typical experimental workflow for quantitative lipidomics using deuterated internal standards.

Conclusion

Deuterated lipid standards have become an indispensable asset in modern biological and pharmaceutical research. Their application in quantitative lipidomics has set new standards for accuracy and precision, while their use as metabolic tracers has provided unprecedented insights into the dynamic nature of lipid metabolism. Furthermore, the strategic use of deuteration in drug design holds immense promise for the development of safer and more effective lipid-based therapeutics. As analytical technologies continue to advance, the role of deuterated lipid standards is poised to expand, further unraveling the intricate roles of lipids in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic pathways of eicosanoids-derivatives of arachidonic acid and their significance in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 9. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioscientia.de [bioscientia.de]

- 11. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Navigating the Landscape of Cholesteryl Linoleate-d11: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, the procurement of high-purity, well-characterized stable isotope-labeled internal standards is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical assays. This in-depth technical guide provides a comprehensive overview of supplier information, purity specifications, and analytical methodologies for Cholesteryl Linoleate-d11, a key internal standard for the quantification of its endogenous, non-labeled counterpart.

Supplier and Purity Analysis

The selection of a suitable supplier for this compound hinges on the purity and comprehensive characterization of the product. Our investigation has identified several suppliers, with detailed information available for a prominent few. The quantitative data regarding the purity of this compound from various sources is summarized below for ease of comparison.

| Supplier | Chemical Purity | Deuterium (B1214612) Incorporation | Lot-Specific Purity (Method) |

| Cayman Chemical | ≥95% (as Cholesteryl Linoleate)[1] | ≥99% deuterated forms (d1-d11); ≤1% d0[1] | 99.5% (HPLC), 100% (TLC)[2] |

| MedChemExpress | Data not specified for deuterated form. The non-deuterated form is offered with a Certificate of Analysis (COA) detailing purity.[3] | Deuterium labeled.[4] | A COA is available upon request.[4] |

| Toronto Research Chemicals (TRC) | TRC is a known supplier of stable isotope-labeled compounds, and their products are generally supplied with a comprehensive certificate of analysis. | No specific data for this compound was readily available in the conducted search. | A certificate of analysis typically accompanies their products.[5] |

Experimental Protocols: Ensuring Quality and Identity

The purity and identity of this compound are typically established through a combination of chromatographic and mass spectrometric techniques. While supplier-specific protocols are proprietary, a general overview of the methodologies employed is presented below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity of the this compound sample by separating it from any non-deuterated or other lipid impurities.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in an appropriate organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol.

-

Chromatographic System: A reversed-phase HPLC system is typically employed.

-

Column: A C18 column is a common choice for the separation of lipids.

-

Mobile Phase: A gradient elution is often used, starting with a polar solvent mixture (e.g., methanol/water) and gradually increasing the proportion of a nonpolar solvent (e.g., isopropanol (B130326) or acetonitrile).

-

Detector: A UV detector set at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used for detection.

-

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity.

Identity and Deuterium Incorporation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and determine the extent of deuterium labeling.

Methodology:

-

Ionization: The sample is introduced into a mass spectrometer, typically coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this class of molecules.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is determined. For this compound, the expected molecular weight is approximately 660.15 g/mol .

-

Isotopic Distribution Analysis: The mass spectrum will show a distribution of isotopic peaks. The relative intensities of the peaks corresponding to the d0 to d11 species are analyzed to calculate the percentage of deuterium incorporation. A high percentage of the d11 ion and a low percentage of the d0 ion indicate successful and efficient labeling.

Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: A rapid and straightforward method to qualitatively assess the purity of the sample and identify the presence of any major impurities.

Methodology:

-

Sample Application: A small amount of the dissolved sample is spotted onto a TLC plate (e.g., silica (B1680970) gel).

-

Development: The plate is placed in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent moves up the plate by capillary action, separating the components of the sample based on their polarity.

-

Visualization: The plate is removed from the chamber, dried, and the spots are visualized, often by staining with a reagent such as phosphomolybdic acid or by viewing under UV light. The presence of a single, well-defined spot indicates a high degree of purity.

Visualizing Workflows and Pathways

To further aid in the understanding of the processes involved in utilizing this compound, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Workflow for the selection and procurement of a suitable this compound supplier.

Caption: An integrated workflow for the comprehensive purity analysis of this compound.

References

The Pivotal Role of Cholesteryl Linoleate in Low-Density Lipoprotein Particles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low-density lipoprotein (LDL) particles are the primary carriers of cholesterol in the bloodstream, and their association with atherosclerosis is well-established. Within the hydrophobic core of these particles, cholesterol exists predominantly in its esterified form. Cholesteryl linoleate (B1235992), the ester of cholesterol and the polyunsaturated fatty acid linoleic acid, is a major component of this core. This technical guide provides an in-depth exploration of the function of cholesteryl linoleate in LDL particles, delving into its structural significance, metabolic fate, and profound implications in the pathogenesis of cardiovascular disease. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways to serve as a comprehensive resource for researchers in lipidology and drug development.

Introduction

Low-density lipoprotein (LDL) particles play a central role in lipid transport and are clinically recognized as a primary target for cardiovascular disease risk reduction. An LDL particle is a complex assembly of lipids and proteins, with a core of neutral lipids, primarily cholesteryl esters and triglycerides, surrounded by a monolayer of phospholipids, free cholesterol, and a single molecule of apolipoprotein B-100 (ApoB-100)[1]. The composition of the cholesteryl ester core is not uniform and is influenced by diet and enzymatic activities. Cholesteryl linoleate is typically the most abundant cholesteryl ester in human LDL[2]. Its function extends beyond simple cholesterol transport, influencing the particle's physicochemical properties and its atherogenic potential.

Biochemical Role and Structure of Cholesteryl Linoleate in LDL

Cholesteryl linoleate is synthesized through the esterification of cholesterol with linoleic acid, an essential omega-6 fatty acid. This process is catalyzed by two primary enzymes: Lecithin-cholesterol acyltransferase (LCAT) in the plasma and Acyl-CoA:cholesterol acyltransferase (ACAT) within cells[3]. The resulting cholesteryl ester is significantly more hydrophobic than free cholesterol, allowing for efficient packaging within the core of the LDL particle.

The relative proportion of cholesteryl linoleate to other cholesteryl esters, such as cholesteryl oleate (B1233923), has a significant impact on the structure and function of the LDL particle. A higher content of cholesteryl linoleate, with its kinked polyunsaturated fatty acid chain, is thought to result in a less ordered, more fluid core. Conversely, an enrichment in cholesteryl oleate, a monounsaturated fatty acid ester, is associated with a more tightly packed and stable core. This shift in core composition has been linked to alterations in LDL particle size and density, factors known to influence atherogenicity.

Quantitative Data on LDL Particle Composition

The precise lipid composition of LDL particles can vary between individuals and in response to dietary and metabolic factors. The following tables summarize representative quantitative data on the composition of human LDL particles, with a focus on cholesteryl esters.

| LDL Component | Percentage of Total Mass (%) | Reference |

| Protein (ApoB-100) | 20-25 | [1] |

| Phospholipids | 20-25 | [1] |

| Free Cholesterol | 8-10 | [1] |

| Triglycerides | 4-6 | [1] |

| Cholesteryl Esters | 35-45 | [1] |

Table 1: General Composition of Human LDL Particles. This table provides a general overview of the major components of LDL particles by percentage of their total mass.

| Cholesteryl Ester Species | Percentage of Total Cholesteryl Esters (%) | Dietary Condition | Reference |

| Cholesteryl Linoleate | ~50 | Standard Diet | [2] |

| Cholesteryl Oleate | ~20 | Standard Diet | [2] |

| Cholesteryl Palmitate | ~10 | Standard Diet | [2] |

| Cholesteryl Arachidonate | ~5 | Standard Diet | [2] |

| Cholesteryl Oleate | 32.0 | Oleate-enriched diet | [3] |

| Cholesteryl Linoleate | 13.8 | Oleate-enriched diet | [3] |

Table 2: Representative Fatty Acid Composition of Cholesteryl Esters in Human LDL. This table illustrates the typical distribution of major cholesteryl ester species in human LDL under standard dietary conditions and highlights the significant shift that can occur with dietary modifications.

Experimental Protocols

Isolation of LDL Particles by Sequential Ultracentrifugation

This protocol describes the isolation of LDL from human plasma based on its density.

Materials:

-

Human plasma containing EDTA as an anticoagulant.

-

Potassium bromide (KBr) for density adjustments.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Ultracentrifuge and appropriate rotors (e.g., fixed-angle rotor).

-

Ultracentrifuge tubes (e.g., polyallomer).

-

Syringe and needle for sample layering and removal.

Procedure:

-

Adjust the density of the plasma to 1.019 g/mL by adding a calculated amount of solid KBr.

-

Carefully overlay the density-adjusted plasma with a KBr solution of density 1.019 g/mL.

-

Centrifuge at 100,000 x g for 24 hours at 15°C to float the very-low-density lipoproteins (VLDL).

-

Carefully remove the top VLDL fraction.

-

Adjust the density of the infranatant to 1.063 g/mL with solid KBr.

-

Overlay with a KBr solution of density 1.063 g/mL.

-

Centrifuge at 100,000 x g for 24 hours at 15°C.

-

The top layer, visible as a yellow-orange band, contains the LDL particles. Carefully aspirate this fraction.

-

To remove salts and other contaminants, dialyze the collected LDL fraction against PBS at 4°C for at least 24 hours with several buffer changes.

-

Determine the protein concentration of the purified LDL using a standard protein assay (e.g., BCA or Lowry assay).

-

Verify the purity of the isolated LDL by SDS-PAGE, which should show a single prominent band corresponding to ApoB-100.

Analysis of Cholesteryl Esters by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation and quantification of different cholesteryl ester species within isolated LDL.

Materials:

-

Isolated LDL sample.

-

Lipid extraction solvents: Chloroform/Methanol (B129727) (2:1, v/v).

-

HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile phase: Acetonitrile (B52724)/Isopropanol (B130326) gradient.

-

Cholesteryl ester standards (cholesteryl linoleate, oleate, palmitate, etc.).

Procedure:

-

Lipid Extraction:

-

To 100 µL of the LDL sample, add 2 mL of chloroform/methanol (2:1, v/v).

-

Vortex vigorously for 1 minute.

-

Add 400 µL of water and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried lipid extract in a known volume of the mobile phase.

-

Inject an aliquot of the sample onto the C18 column.

-

Run a gradient of acetonitrile and isopropanol to separate the different cholesteryl ester species. A typical gradient might start at 80% acetonitrile and increase to 100% isopropanol over 30 minutes.

-

Detect the eluting cholesteryl esters using a UV detector at a wavelength of 205-210 nm.

-

Identify the peaks by comparing their retention times to those of the cholesteryl ester standards.

-

Quantify the amount of each cholesteryl ester by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

-

Gas Chromatography (GC) for Fatty Acid Analysis of Cholesteryl Esters

This protocol is used to determine the fatty acid composition of the cholesteryl esters in LDL.

Materials:

-

Isolated LDL sample.

-

Lipid extraction solvents (as in 4.2).

-

Transesterification reagent: Boron trifluoride (BF3) in methanol (14%).

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a fused silica (B1680970) capillary column coated with a polyethylene (B3416737) glycol stationary phase).

-

Fatty acid methyl ester (FAME) standards.

Procedure:

-

Lipid Extraction: Extract the lipids from the LDL sample as described in protocol 4.2.

-

Transesterification:

-

Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

-

Heat the sample in a sealed tube at 100°C for 30 minutes to convert the fatty acids from the cholesteryl esters into fatty acid methyl esters (FAMEs).

-

Cool the sample and add 1 mL of water and 2 mL of hexane.

-

Vortex vigorously to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC Analysis:

-

Inject an aliquot of the hexane extract containing the FAMEs into the gas chromatograph.

-

Use a temperature program to separate the different FAMEs. For example, start at 150°C, hold for 1 minute, then ramp to 250°C at a rate of 4°C/minute.

-

The FID will detect the eluting FAMEs.

-

Identify the FAMEs by comparing their retention times to those of the FAME standards.

-

Quantify the relative amount of each fatty acid by determining the area of each peak as a percentage of the total peak area.

-

Pathological Significance and Signaling Pathways

The composition of the cholesteryl ester core of LDL particles has profound implications for the development of atherosclerosis. An increased proportion of cholesteryl oleate at the expense of cholesteryl linoleate in LDL is strongly associated with an increased risk of atherosclerosis[3]. This is thought to be due to several factors, including alterations in LDL particle conformation that enhance its binding to proteoglycans in the arterial intima, a key initiating event in atherosclerosis.

Once retained in the arterial wall, LDL particles, and particularly their cholesteryl linoleate component, are susceptible to oxidation. Oxidized LDL (oxLDL) is a key player in the inflammatory processes that drive atherogenesis. Macrophages in the arterial intima take up oxLDL via scavenger receptors, such as CD36 and SR-A, leading to the formation of foam cells, the hallmark of early atherosclerotic lesions.

Signaling Pathway of Oxidized LDL Uptake by Macrophages

Caption: Uptake of oxidized LDL by macrophage scavenger receptors.

Intracellular Trafficking of LDL-Derived Cholesterol

Caption: Intracellular trafficking of cholesterol from LDL particles.

Conclusion

Cholesteryl linoleate is a critical component of LDL particles, influencing their structure, metabolism, and pathological potential. The relative abundance of cholesteryl linoleate versus other cholesteryl esters, particularly cholesteryl oleate, is a key determinant of LDL's atherogenicity. Understanding the intricate functions of cholesteryl linoleate and the pathways it is involved in is paramount for the development of novel therapeutic strategies aimed at preventing and treating atherosclerotic cardiovascular disease. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of lipid metabolism and its impact on human health.

References

Technical Guide: Cholesteryl Linoleate-d11 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical data and methodologies associated with the Certificate of Analysis (CofA) for Cholesteryl Linoleate-d11. This deuterated standard is critical for its use as an internal standard in the quantification of endogenous cholesteryl linoleate (B1235992) by mass spectrometry (GC-MS or LC-MS).[1][2] Understanding the purity, isotopic enrichment, and characterization methods of this compound is essential for ensuring data accuracy and reproducibility in research and development settings.

Core Compound Data and Specifications

This compound is a deuterated version of cholesteryl linoleate, a major cholesterol ester found in low-density lipoproteins (LDL) and implicated in the development of atherosclerotic lesions.[2][3] The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled (endogenous) analyte in biological samples.

Quantitative Analysis Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. Data is compiled from commercially available sources.[1][4]

| Parameter | Specification / Value | Method(s) |

| Chemical Formula | C₄₅H₆₅D₁₁O₂ | Mass Spectrometry |

| Formula Weight | 660.20 g/mol | Mass Spectrometry |

| Physical Appearance | Solid / Powder | Visual Inspection |

| Chemical Purity | ≥98% to 99.5% | HPLC, TLC |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₁₁) | Mass Spectrometry |

| Mass Spectrum (M+NH₄)⁺ | m/z = 677.7 | ESI-MS |

| Storage Conditions | -20°C | Manufacturer Recommendation |

| Solubility | Soluble in Chloroform | Internal Testing |

Experimental Protocols and Methodologies

Accurate characterization of this compound relies on a combination of chromatographic and spectrometric techniques. The following sections detail the typical protocols used to verify the specifications listed in the CofA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the compound by separating it from any non-deuterated precursors, synthesis byproducts, or degradation products.

-

Objective: To quantify the percentage of this compound relative to all other detected impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD) is common.[5][6]

-

Methodology:

-

Column: A C8 or C18 reversed-phase column is typically used for lipid separation.[6]

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, often with a small percentage of an aqueous buffer, is employed to elute the lipid from the column.

-

Detection: UV detection can be used, although many lipids lack a strong chromophore.[5] A more universal detector like CAD or an Evaporative Light Scattering Detector (ELSD) is often preferred as it provides a response proportional to the mass of the analyte, independent of its optical properties.[5]

-

Quantification: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.

-

Isotopic Enrichment and Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and determining the isotopic enrichment of the deuterated compound.[7][8]

-

Objective: To confirm the correct incorporation of 11 deuterium atoms and to ensure a high percentage of the labeled compound relative to partially labeled or unlabeled species.

-

Instrumentation: A high-resolution mass spectrometer (HR-MS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for its ability to resolve isotopic peaks.[9]

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids, often forming adducts such as [M+NH₄]⁺.

-

Analysis: The instrument acquires a full scan mass spectrum. The resulting isotopic cluster is analyzed.

-

Data Interpretation: The measured mass of the primary ion is compared to the theoretical mass of this compound. The distribution of isotopic peaks in the mass spectrum is compared to a theoretical distribution to calculate the percentage of molecules that are fully deuterated (d₁₁), as well as the abundance of lesser-deuterated forms (d₁-d₁₀).[10] The specification of "≥99% deuterated forms" indicates the sum of all deuterium-labeled species.[1][11]

-

Visualized Workflows and Pathways

To further clarify the analytical process, the following diagrams illustrate the key workflows for quality control and analysis.

Caption: Quality Control workflow for this compound.

Caption: Workflow for Isotopic Enrichment analysis by Mass Spectrometry.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. hplc.eu [hplc.eu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Position-specific isotope analysis - Wikipedia [en.wikipedia.org]

- 10. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

A Technical Guide to Understanding Lipid Metabolism with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism, a cornerstone of understanding health and diseases like obesity, type 2 diabetes, and cardiovascular disease, has been revolutionized by the use of stable isotope tracers.[1][2] These non-radioactive labels allow for the safe and dynamic measurement of metabolic fluxes in vivo, providing insights that static concentration measurements alone cannot offer.[1][2][3][4] This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation involved in using stable isotopes to unravel the complexities of lipid kinetics.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful method for investigating the dynamics of metabolic pathways.[5] The fundamental concept involves introducing a molecule labeled with a heavy, non-radioactive isotope (e.g., ¹³C or ²H) into a biological system.[6] By tracking the incorporation of this label into downstream metabolites, researchers can quantify the rates of synthesis, breakdown, and conversion of lipids.[3][4][7]

The primary analytical techniques for detecting and quantifying stable isotopes in metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][8] MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is highly sensitive and can measure the isotopic enrichment in specific molecules with great precision.[1][9]

Three general approaches are used to evaluate substrate metabolism with isotopic tracers:[7]

-

Tracer Dilution: Measures the rate of appearance of a substance by observing how a known amount of infused tracer is diluted by the body's endogenous production of that same substance.[7]

-

Tracer Incorporation: A labeled precursor is administered, and its incorporation into a product molecule is measured over time to determine the synthesis rate of the product.[3][4][7]

-

Tracer Conversion: Tracks the transformation of a labeled molecule into a different metabolic product, such as the oxidation of a labeled fatty acid to labeled CO₂.[10]

Common Stable Isotope Tracers in Lipid Research

The choice of tracer is critical and depends on the specific metabolic pathway being investigated.[2] Precursors like glucose, fructose (B13574), or acetate (B1210297) are labeled with ¹³C to trace the carbon backbone in de novo lipogenesis (DNL), while deuterated water (D₂O) is widely used to measure the synthesis rates of fatty acids and cholesterol.[11][12][13]

| Tracer | Isotope | Primary Pathway Investigated | Key Applications & Notes |

| D-Glucose-[U-¹³C₆] | ¹³C | De novo Lipogenesis (DNL) | Traces the contribution of glucose carbons to the synthesis of new fatty acids.[14][15] |

| D-Fructose-[¹³C₆] | ¹³C | De novo Lipogenesis (DNL) | Used to quantify the potent effect of fructose on stimulating hepatic fatty acid synthesis.[13] |

| [1-¹³C]Acetate | ¹³C | Fatty Acid & Cholesterol Synthesis | Acetate is a direct precursor to acetyl-CoA, the primary building block for lipogenesis.[16] |

| Deuterated Water (D₂O) | ²H (Deuterium) | Fatty Acid & Cholesterol Synthesis | D₂O equilibrates with the body's water pool, providing a stable source of deuterium (B1214612) for incorporation into newly synthesized lipids.[11][12][17] It is relatively non-invasive and suitable for short-term measurements.[11][17] |

| [¹³C] or [²H]Palmitate | ¹³C, ²H | Fatty Acid Oxidation & Flux | Used to measure the rate of appearance (flux) and oxidation of non-esterified fatty acids (NEFA).[1][2] Often complexed with albumin for infusion.[1][2] |

| [D₅]-Glycerol | ²H (Deuterium) | Lipolysis & Triglyceride Turnover | Measures the rate of appearance of glycerol (B35011) from the breakdown of triglycerides, an index of lipolysis.[10] |

Experimental Workflows and Protocols

A typical stable isotope tracing experiment involves several key stages, from tracer administration to sample analysis. The specific protocol varies depending on the research question and the chosen tracer.

This protocol outlines a method for measuring the fractional synthetic rate (FSR) of cholesterol.[11][12][17]

-

Subject Preparation: Subjects typically undergo an overnight fast. A baseline blood sample is collected to determine the natural abundance of deuterium in plasma water and cholesterol.[1]

-

Tracer Administration: A calculated dose of D₂O (e.g., 0.5 - 1.0 g/kg of estimated total body water) is administered orally.[11] D₂O equilibrates within the body water pool, serving as a precursor for cholesterol synthesis.[11][12]

-

Sample Collection: Blood samples are collected at timed intervals (e.g., 0, 4, 8, 12, 24 hours) after D₂O ingestion.[12][17]

-

Sample Processing:

-

Plasma is separated from blood samples.

-

Body water deuterium enrichment is measured from plasma or urine samples.

-

Plasma lipids are extracted. Free cholesterol is isolated.

-

-

Analysis: The deuterium enrichment of the isolated cholesterol is determined using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS) or GC-MS.[17][18]

-

Calculation: The fractional synthetic rate (FSR) of cholesterol is calculated by modeling the rate of deuterium incorporation into cholesterol over time, relative to the precursor (body water) enrichment.[12]

This protocol details a method to trace the contribution of glucose to fatty acid synthesis in vitro.[5]

-

Cell Culture Preparation: Cells (e.g., hepatocytes, adipocytes) are cultured to the desired confluence.

-

Labeling Medium: The standard glucose in the culture medium is replaced with [U-¹³C₆]-glucose. The medium is supplemented with dialyzed fetal bovine serum to minimize interference from unlabeled glucose and fatty acids.[5]

-

Incubation: Cells are incubated in the labeling medium for a set period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into newly synthesized lipids.[15]

-

Sample Processing:

-

Analysis: FAMEs are analyzed by GC-MS to determine the mass isotopologue distribution (MID) for specific fatty acids like palmitate and stearate.[5]

-

Calculation: The MID data reveals the number of ¹³C atoms incorporated into each fatty acid molecule, allowing for the calculation of the fraction of the fatty acid pool synthesized de novo from glucose.[9]

Signaling Pathways and Data Interpretation

The data generated from stable isotope tracing experiments provide quantitative insights into the activity of key metabolic pathways.

DNL is the process of synthesizing fatty acids from non-lipid precursors like carbohydrates.[5][13] Stable isotope tracing with ¹³C-glucose allows researchers to follow the path of glucose-derived carbons into the final fatty acid product, typically palmitate.

The primary output of a tracer study is the isotopic enrichment of a product over time. This data is used to calculate key kinetic parameters.

-

Fractional Synthesis Rate (FSR): This represents the fraction of the metabolite pool that is newly synthesized per unit of time.[3][4] It is a common metric in studies using D₂O or other labeled precursors.[3][4] For example, an FSR of 25%/hour for VLDL-Triglycerides means that one-quarter of the entire VLDL-TG pool is replaced with newly synthesized molecules every hour.[3]

Formula:FSR (%/hr) = (ΔEp / (Eprecursor * t)) * 100 Where ΔEp is the change in product enrichment, Eprecursor is the precursor enrichment at steady state, and t is time.[3][4]

-

Rate of Appearance (Ra) / Flux: In tracer dilution studies, the Ra represents the total rate at which a substance enters the circulation (e.g., fatty acids from fat tissue).[7]

Formula:Ra = Infusion Rate * ((Ei / Ep) - 1) Where Ei is the enrichment of the infused tracer and Ep is the enrichment of the substrate in plasma at steady state.[10]

Quantitative Data Summary

The following table summarizes representative quantitative data from human studies using stable isotope tracers to investigate lipid metabolism. These values can vary significantly based on factors like diet, disease state, and genetic background.[17]

| Parameter Measured | Tracer Used | Subject Group | Typical Result | Reference |

| Cholesterol FSR | D₂O | Healthy Males | 0.075 ± 0.005 pool/day | [12] |

| Plasma TG Palmitate Enrichment | D₂O | Normal Subjects | Plateaued at 0.6-0.76% after 60h | [18] |

| Plasma Cholesterol Enrichment | D₂O | Normal Subjects | Increased to 0.78 ± 0.18% at 60h | [18] |

| Contribution of Glucose to DNL | [U-¹³C]glucose | Human Adipocytes (in vitro) | 42-47% of carbon for DNL | [16] |

| Contribution of Glutamine to DNL | [U-¹³C]glutamine | Human Adipocytes (in vitro) | 9-10% of carbon for DNL | [16] |

| VLDL-TG FSR | Labeled Palmitate | Example Calculation | 25% per hour | [3] |

Applications and Future Directions

Stable isotope methodologies are indispensable in both basic research and drug development.[5] They are used to:

-

Elucidate the mechanisms behind dyslipidemia in metabolic diseases.[3][4]

-

Evaluate the efficacy of drugs designed to inhibit lipid synthesis or enhance fatty acid oxidation.[5]

-

Understand the contribution of different dietary precursors (e.g., glucose vs. fructose) to conditions like non-alcoholic fatty liver disease (NAFLD).[13]

Advances in high-resolution mass spectrometry and analytical techniques continue to enhance the power of stable isotope tracing.[19][20] These developments allow for more detailed analysis, such as positional isotopomer analysis, which can provide deeper insights into the specific enzymatic steps and pathways involved in lipid metabolism.[21] The integration of stable isotope tracing with other 'omics' technologies promises a more holistic understanding of metabolic regulation in health and disease.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. metsol.com [metsol.com]

- 11. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. benchchem.com [benchchem.com]

- 14. cds.ismrm.org [cds.ismrm.org]

- 15. A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13 C NMR isotopomer analysis of the crude lipid fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

Cholesteryl Linoleate-d11 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Cholesteryl Linoleate-d11, a deuterated stable isotope of Cholesteryl Linoleate. It is intended to serve as a core resource for researchers and professionals involved in drug development and lipid-related studies. This document outlines its chemical properties, applications, and detailed experimental protocols for its use, particularly in quantitative analysis.

Core Compound Data

This compound is a valuable tool in lipidomics and metabolic research, primarily utilized as an internal standard for the accurate quantification of cholesteryl esters in various biological samples. Its deuteration provides a distinct mass shift, allowing for clear differentiation from endogenous, non-labeled analogues in mass spectrometry-based assays.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 660.15 | N/A |

| Molecular Formula | C45H65D11O2 | N/A |

| CAS Number | Not explicitly available for the deuterated form. The CAS for the unlabeled Cholesteryl Linoleate is 604-33-1. | N/A |

| Synonyms | 18:2(9Z,12Z)-d11 CE, C18:2(9Z,12Z)-d11 Cholesteryl ester, CE(18:2)-d11, Cholest-5-en-3β-yl (9Z,12Z-octadecadienoate-d11), Cholesterol Linoleate-d11, Linoleic Acid cholesterol ester-d11 | N/A |

Applications in Research

This compound is predominantly used as an internal standard in quantitative mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of quantitative data.

Experimental Protocols

Quantification of Cholesteryl Esters using LC-MS/MS

This protocol outlines a general procedure for the quantification of cholesteryl esters in biological samples using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To a known amount of biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution in an appropriate solvent (e.g., ethanol). The amount of internal standard added should be within the linear dynamic range of the instrument and comparable to the expected concentration of the endogenous analytes.

-

Lipid Extraction: Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method. Briefly, this involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.

-

Solvent Evaporation and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile).

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used for the separation of cholesteryl esters.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of solvents such as water, acetonitrile, and isopropanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for neutral lipids like cholesteryl esters.

-

Detection Mode: The analysis is performed in positive ion mode.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (endogenous Cholesteryl Linoleate) and the internal standard (this compound).

-

For Cholesteryl Linoleate, a common transition is the precursor ion corresponding to its ammoniated adduct to the product ion of m/z 369.3 (the cholesterol backbone).

-

For this compound, the precursor ion will be shifted by the mass of the deuterium (B1214612) atoms, while the product ion may or may not be shifted depending on the location of the deuterium atoms. The specific MRM transitions should be optimized empirically.

-

-

3. Data Analysis and Quantification:

-

The concentration of the endogenous Cholesteryl Linoleate is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

-

This ratio is then compared to a calibration curve generated using known concentrations of unlabeled Cholesteryl Linoleate spiked with the same amount of internal standard.

Signaling Pathways and Logical Relationships

Atherosclerosis Signaling Pathway

Cholesteryl esters are central to the pathology of atherosclerosis. The accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques. The following diagram illustrates a simplified signaling pathway involved in this process.

Caption: Simplified signaling pathway of atherosclerosis.

Experimental Workflow for LC-MS Quantification

The following diagram outlines the logical workflow for the quantification of cholesteryl esters using an internal standard.

Caption: Experimental workflow for LC-MS quantification.

Methodological & Application

Application Notes: Utilizing Cholesteryl Linoleate-d11 as an Internal Standard for Accurate Quantification of Cholesteryl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial lipids involved in the transport and storage of cholesterol within the body. Their accurate quantification in biological matrices is essential for research in cardiovascular disease, metabolic disorders, and drug development. Cholesteryl Linoleate (B1235992) is a major cholesteryl ester found in lipoproteins and atherosclerotic lesions. Due to the complexity of biological samples and the potential for ion suppression or enhancement in mass spectrometry, the use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification. Cholesteryl Linoleate-d11, a deuterated form of Cholesteryl Linoleate, serves as an ideal internal standard for mass spectrometry-based lipidomics. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and ionization, thus effectively correcting for variations in sample processing and instrument response.[1][2][3]

Principle of Use

In quantitative mass spectrometry, a known amount of the internal standard (this compound) is added to each sample at the beginning of the workflow. The endogenous (light) Cholesteryl Linoleate and the deuterated (heavy) internal standard are extracted and analyzed simultaneously by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is then used to calculate the concentration of the endogenous analyte in the sample, by referencing a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard. This ratiometric approach significantly improves the accuracy and reproducibility of the quantification.[4][5]

Quantitative Performance Data

| Parameter | Typical Performance | Description |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the concentration and the instrument response over a defined range. |

| Recovery (%) | 85 - 115% | The efficiency of the extraction process, representing the percentage of the analyte recovered from the sample matrix. |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably detected by the analytical method. |

| Limit of Quantification (LOQ) | 1 - 15 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | < 15% | The variation observed for repeated measurements of the same sample within the same day. |

| Inter-day Precision (%CV) | < 15% | The variation observed for repeated measurements of the same sample on different days. |

Note: The values presented are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Samples

This protocol describes a general method for the extraction of total lipids, including cholesteryl esters, from biological matrices such as plasma, serum, cells, or tissue homogenates.

Materials:

-

Biological sample (e.g., 100 µL plasma, 1x10^6 cells, or 10 mg tissue homogenate)

-

This compound internal standard solution (in a suitable organic solvent, e.g., ethanol (B145695) or chloroform/methanol)

-

Chloroform

-

Methanol

-

Deionized water

-

Centrifuge tubes (glass, Teflon-lined caps (B75204) recommended)

-

Pipettes

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-

Spike the sample with a known amount of this compound internal standard solution. The final concentration should be within the linear range of the assay.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.5 mL of deionized water to induce phase separation.

-

Vortex for another 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water mixture).

LC-MS/MS Analysis of Cholesteryl Esters

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Cholesteryl Linoleate and its deuterated internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

MS/MS Conditions (Positive Ion Mode):

-

Ion Source: ESI or APCI

-